An In-depth Technical Guide to the Discovery and Isolation of (-)-Dihydrojasmonic Acid
An In-depth Technical Guide to the Discovery and Isolation of (-)-Dihydrojasmonic Acid
This technical guide provides a comprehensive overview of the discovery, isolation, and biological context of (-)-dihydrojasmonic acid for researchers, scientists, and drug development professionals. The information presented is based on existing knowledge of jasmonate biochemistry and phytohormone analysis.
Introduction
(-)-Dihydrojasmonic acid is a naturally occurring oxylipin, a member of the jasmonate family of plant hormones.[1] These signaling molecules are integral to a plant's response to both biotic and abiotic stresses, as well as regulating growth and development.[2][3] The specific stereochemistry of (-)-dihydrojasmonic acid suggests a potentially distinct biological activity compared to its enantiomer and other jasmonate derivatives, making it a compound of interest for agricultural and pharmaceutical research.
While the initial discovery of jasmonic acid and its methyl ester dates back to the mid-20th century from jasmine and the fungus Lasiodiplodia theobromae, the specific historical details of the first identification of (-)-dihydrojasmonic acid are not prominently documented in readily available literature.[2] However, its presence has been confirmed in several plant species, notably in broad beans (Vicia faba) and tomatoes (Solanum lycopersicum).[4]
Isolation from Natural Sources
The isolation of (-)-dihydrojasmonic acid from natural sources is a multi-step process involving extraction, purification, and chiral separation. The following protocol is a synthesized methodology based on established procedures for phytohormone extraction from plant tissues.[1][5][6][7][8][9]
Experimental Protocol: Isolation from Vicia faba
This protocol outlines the steps for the isolation and purification of (-)-dihydrojasmonic acid from the beans of Vicia faba.
1. Sample Preparation and Extraction:
- Fresh Vicia faba beans are flash-frozen in liquid nitrogen and ground to a fine powder using a mortar and pestle or a cryogenic grinder.
- The powdered tissue is then extracted with a solution of 80% methanol in water containing an antioxidant (e.g., 0.1% butylated hydroxytoluene) and an internal standard for quantification (e.g., d6-jasmonic acid). The ratio of solvent to tissue should be approximately 10:1 (v/w).
- The mixture is vortexed and agitated at 4°C for at least 4 hours.
- The extract is then centrifuged at 10,000 x g for 15 minutes at 4°C to pellet cellular debris. The supernatant is carefully collected.
2. Solid-Phase Extraction (SPE) for Preliminary Purification:
- The supernatant is passed through a C18 solid-phase extraction cartridge that has been pre-conditioned with methanol and equilibrated with the extraction solvent.
- The cartridge is then washed with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar compounds.
- The jasmonates are eluted from the cartridge with a more polar solvent, such as acetonitrile or a mixture of methanol and water.
3. Further Purification by High-Performance Liquid Chromatography (HPLC):
- The eluate from the SPE step is concentrated under a stream of nitrogen and redissolved in a small volume of the mobile phase for HPLC.
- The sample is injected onto a reverse-phase C18 HPLC column.
- A gradient elution is typically employed, starting with a high percentage of an aqueous solvent (e.g., water with 0.1% formic acid) and gradually increasing the percentage of an organic solvent (e.g., acetonitrile or methanol).
- Fractions are collected based on the retention time of known jasmonate standards.
4. Chiral Separation of Enantiomers:
- The fractions containing dihydrojasmonic acid are pooled, concentrated, and then subjected to chiral HPLC.
- A chiral stationary phase (CSP) column is used for the separation of the (+) and (-) enantiomers. The choice of the chiral column and mobile phase will require method development, but polysaccharide-based or cyclodextrin-based columns are often effective for this type of separation.
- The fractions corresponding to the (-)-dihydrojasmonic acid peak are collected.
5. Verification and Quantification:
- The identity and purity of the isolated (-)-dihydrojasmonic acid are confirmed using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
- Quantification is performed using a validated HPLC-MS/MS method with a calibration curve generated from a certified standard of (-)-dihydrojasmonic acid.
Enantioselective Synthesis
Quantitative Data
Currently, there is a lack of published studies that specifically quantify the concentration of (-)-dihydrojasmonic acid in Vicia faba or Solanum lycopersicum. However, the analytical methods for the quantification of other jasmonates in these species are well-established.[5][15] The following table presents a general overview of the types of quantitative data that would be generated in such an analysis.
| Parameter | Typical Value/Range | Method of Determination |
| Concentration in Plant Tissue | To be determined | HPLC-MS/MS |
| Purity after Isolation | >95% | Chiral HPLC, NMR |
| Molecular Weight | 212.29 g/mol | Mass Spectrometry |
| Enantiomeric Excess (ee) | >98% | Chiral HPLC |
Biological Activity and Signaling Pathway
Jasmonates are key signaling molecules in plants, and their biological activity is mediated through a well-characterized signaling pathway. It is highly probable that (-)-dihydrojasmonic acid exerts its effects through a similar mechanism.
The canonical jasmonate signaling pathway is initiated by the binding of a bioactive jasmonate to the F-box protein CORONATINE INSENSITIVE1 (COI1), which is part of the Skp1/Cullin/F-box (SCF-COI1) ubiquitin E3 ligase complex.[16][17][18][19][20] This binding event promotes the ubiquitination and subsequent degradation of JASMONATE-ZIM DOMAIN (JAZ) repressor proteins. The degradation of JAZ proteins releases transcription factors, such as MYC2, which then activate the expression of jasmonate-responsive genes, leading to various physiological responses.
The specific binding affinity and efficacy of (-)-dihydrojasmonic acid to the COI1 receptor, in comparison to other jasmonates, would determine its specific biological activity and potency.
Visualizations
Experimental Workflow for Isolation
Caption: Workflow for the isolation of (-)-dihydrojasmonic acid.
Jasmonate Signaling Pathway
Caption: Proposed signaling pathway for (-)-dihydrojasmonic acid.
References
- 1. Frontiers | Validated method for phytohormone quantification in plants [frontiersin.org]
- 2. Jasmonic acid biosynthesis by fungi: derivatives, first evidence on biochemical pathways and culture conditions for production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of jasmonic acid in plants: the molecular point of view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (-)-9,10-Dihydrojasmonic acid | C12H20O3 | CID 644120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. plantsuccess.org [plantsuccess.org]
- 7. Validated method for phytohormone quantification in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 9. benchchem.com [benchchem.com]
- 10. uwindsor.ca [uwindsor.ca]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 13. scribd.com [scribd.com]
- 14. youtube.com [youtube.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Jasmonic Acid Signaling Pathway in Response to Abiotic Stresses in Plants | MDPI [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
